molecular formula C22H23N3O2 B11358476 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide

Cat. No.: B11358476
M. Wt: 361.4 g/mol
InChI Key: RXKXSLBKWFSTJQ-UHFFFAOYSA-N
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Description

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide is a complex organic compound featuring an indole moiety, a pyrrolidine ring, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the pyrrolidine and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23N3O2/c1-15-7-8-20-19(11-15)16(13-23-20)9-10-25-14-17(12-21(25)26)22(27)24-18-5-3-2-4-6-18/h2-8,11,13,17,23H,9-10,12,14H2,1H3,(H,24,27)

InChI Key

RXKXSLBKWFSTJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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